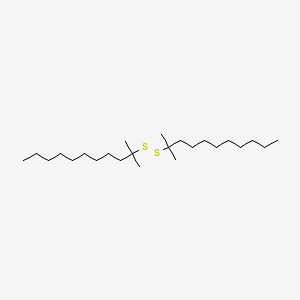

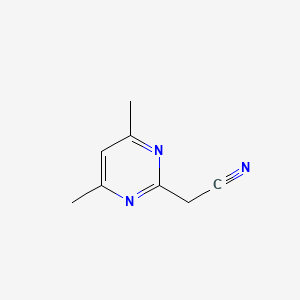

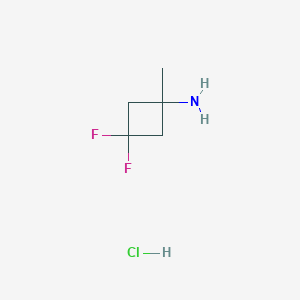

![molecular formula C22H30O5 B3025688 5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid CAS No. 2442482-70-2](/img/structure/B3025688.png)

5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s sources or applications.

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. The yield and purity of the product are also important considerations.Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions. The products of these reactions can provide insights into the compound’s chemical behavior.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography can be used.Applications De Recherche Scientifique

Cycloaddition Reactions

A study by Songis et al. (2007) explored the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate. This process led to the synthesis of enantiopure bicyclic β-amino acids, demonstrating a rare example of an asymmetric Diels–Alder reaction activated by microwave (Songis et al., 2007).

Ion-Molecule Pair Intermediates

Thibblin (1993) investigated the specific acid-catalyzed hydrolysis of a compound closely related to the query molecule. This study revealed intricate reactions involving carbocation-molecule pair intermediates, contributing to our understanding of acid-catalyzed solvolysis (Thibblin, 1993).

Enantiopure Bicyclic β-Amino Acids

Calmès et al. (2011) focused on synthesizing enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids via the [4+2] cycloaddition of 1,3-cyclohexadiene. The process involved chiral β-nitroacrylate, showcasing advancements in synthesizing bicyclic compounds (Calmès et al., 2011).

Hydroxyphenylethynylketene Generation

Fernández et al. (1988) presented an unusual rearrangement of a dienyl compound, leading to the generation of hydroxyphenylethynylketene. This study added to the knowledge of ketene chemistry and their cycloaddition reactions (Fernández et al., 1988).

Nitrenium:Carboxylate Ion Pair Intermediates

Fishbein and McClelland (1995) explored the solvolysis of related hydroxylamines, yielding insights into the behavior of nitrenium: carboxylate ion pair intermediates. This research contributed to a better understanding of the ionization processes in organic chemistry (Fishbein & McCLELLAND, 1995).

Bicyclo[2.2.2]octan-2-ones Synthesis

Yates and Langford (1981) synthesized bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. This work provided insights into the rearrangements accompanying oxidative decarboxylation, relevant to the query compound's chemistry (Yates & Langford, 1981).

Monoterpene Ester Synthesis

A study by Zhang et al. (2021) on Zingiberis Rhizoma Recens led to the isolation of a new monoterpene ester, furthering our understanding of naturally occurring compounds related to the query molecule (Zhang et al., 2021).

Biological Activity

Iriye et al. (1984) prepared 4-Hydroxy-3,7-dimethyl-2,6-octadienal from Citral and studied its biological activity against Sarcoma 180, illustrating the potential medicinal applications of similar compounds (Iriye et al., 1984).

Safety And Hazards

Information on safety and hazards is crucial for handling and storing the compound. This can include the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

Future directions could involve potential applications of the compound, or areas where further research is needed. This could be based on the compound’s properties, its mechanism of action, or its role in certain chemical reactions.

Propriétés

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYMJCBCYHCJEP-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101038833 | |

| Record name | Cannabigerol quinone Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid | |

CAS RN |

2442482-70-2 | |

| Record name | Cannabigerol quinone Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

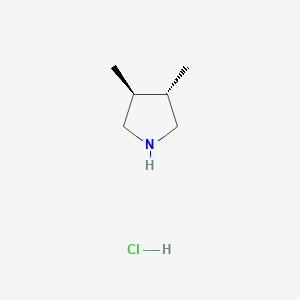

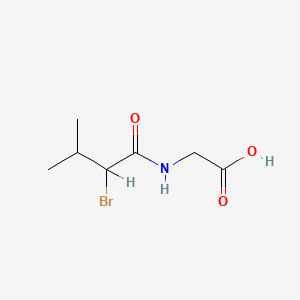

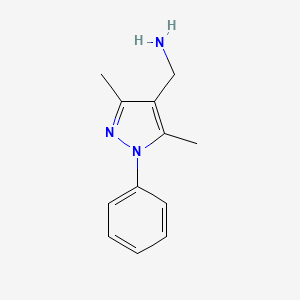

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)